2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine
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Overview
Description
2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxymethyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine can be achieved through several methods. One common approach involves the reaction of 2-azido-1-methoxymethane with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction typically takes place in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA). The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature, leading to the formation of the desired triazole product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Dihydrotriazole or other reduced forms.
Substitution: Triazole derivatives with different functional groups replacing the methoxymethyl group.
Scientific Research Applications
2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the triazole ring can interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound without the methoxymethyl group.
2-(Hydroxymethyl)-2H-1,2,3-triazol-4-amine: Similar structure with a hydroxymethyl group instead of methoxymethyl.
2-(Ethoxymethyl)-2H-1,2,3-triazol-4-amine: Similar structure with an ethoxymethyl group.
Uniqueness
2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. The methoxymethyl group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-(methoxymethyl)triazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-9-3-8-6-2-4(5)7-8/h2H,3H2,1H3,(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKFXTXVCASTLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1N=CC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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